Technical Monograph: 4,6-Dichloropyridazine-3-carbonitrile
Technical Monograph: 4,6-Dichloropyridazine-3-carbonitrile
The following technical guide details the chemical identity, synthesis, and application of 4,6-Dichloropyridazine-3-carbonitrile (CAS 35857-90-0).
CAS Registry Number: 35857-90-0 Formula: C₅HCl₂N₃ Molecular Weight: 173.99 g/mol [1]
Executive Summary
4,6-Dichloropyridazine-3-carbonitrile is a high-value heterocyclic scaffold used primarily in the development of small-molecule inhibitors for oncology and immunology. Distinguished by its electron-deficient pyridazine core and the strong electron-withdrawing nitrile group, this compound serves as a "linchpin" intermediate. It allows for sequential, regioselective nucleophilic aromatic substitutions (
Chemical Identity & Properties
The compound is characterized by a planar pyridazine ring substituted at the 3-position with a nitrile group and at the 4- and 6-positions with chlorine atoms. The 3-cyano group significantly lowers the LUMO energy of the ring, activating the chlorines toward nucleophilic attack.
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 108–112 °C (Typical range for pure fraction) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; sparingly soluble in water |
| Stability | Moisture sensitive; store under inert atmosphere at -20°C |
| Reactivity Profile | Highly electrophilic; prone to sequential |
Synthesis Protocol
The synthesis of 4,6-Dichloropyridazine-3-carbonitrile is best approached via a stepwise functionalization of the pyridazine core, starting from acyclic precursors to ensure high yield and purity.
Core Workflow
The most robust route involves the construction of the 4,6-dihydroxypyridazine-3-carboxylate core, followed by chlorination, amidation, and dehydration.
Figure 1: Stepwise synthetic pathway for CAS 35857-90-0.
Detailed Methodology
Step 1: Chlorination
Precursor: Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[2]
-
Suspend the dihydroxy precursor (1.0 eq) in neat phosphorus oxychloride (
, 10-15 eq). -
Heat to 100°C for 3–4 hours. The reaction is complete when the solution becomes clear and TLC indicates consumption of starting material.
-
Critical Workup: Remove excess
in vacuo. Pour the residue onto crushed ice (exothermic!) and extract immediately with dichloromethane (DCM). -
Yield: ~65–75% of Ethyl 4,6-dichloropyridazine-3-carboxylate.
Step 2: Amidation
-
Dissolve the dichloro-ester (1.0 eq) in anhydrous methanol.
-
Cool to 0°C and bubble ammonia gas (
) through the solution or add 7N in MeOH (5 eq). -
Stir at 0°C to RT for 2 hours. Monitor carefully to avoid displacement of the chlorides (though the ester is significantly more reactive toward ammonolysis).
-
Concentrate to yield 4,6-dichloropyridazine-3-carboxamide.
Step 3: Dehydration to Nitrile
-
Suspend the amide (1.0 eq) in anhydrous DCM containing pyridine (3.0 eq).
-
Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise at 0°C.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Purification: Quench with saturated
, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Reactivity & Regioselectivity
The utility of CAS 35857-90-0 lies in its ability to undergo controlled, sequential
Regiochemical Control
The presence of the 3-cyano group creates a distinct electronic bias.
-
C4 Position: Most electrophilic. It is ortho to the electron-withdrawing nitrile and para to the N1 nitrogen.
-
C6 Position: Less reactive than C4 but can be substituted under forcing conditions or after C4 is functionalized.
Experimental Rule of Thumb:
-
Mild Conditions (0°C, 1 eq nucleophile): Substitution occurs exclusively at C4 .
-
Forcing Conditions (Heat, excess nucleophile): Substitution occurs at C6 (or both C4/C6 if starting from the dichloro core).
Figure 2: Regioselectivity map demonstrating the preference for C4 substitution.
Application Case Study: HPK1 Inhibitors
In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, this scaffold is used to link a hinge-binding motif (at C4) with a solvent-exposed tail (at C6).
-
First
: Reaction with an aniline or amine at C4 (using DIPEA in THF at 0°C). -
Second Transformation: The remaining C6-chloride is then available for Suzuki-Miyaura coupling or a second, harsher
reaction to install solubilizing groups.
Safety & Handling (E-E-A-T)
-
Hazard Identification: This compound is a potent skin and eye irritant (H315, H319) and may cause respiratory irritation (H335). It liberates toxic fumes (HCl, NOx, CN-) upon thermal decomposition.
-
Handling Protocol:
-
Always handle in a functioning chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Cyanide Precaution: While the nitrile group is generally stable, avoid strong acids or reducing conditions that could liberate HCN gas.
-
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: -20°C.
References
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (Discusses regioselective substitution at C4 of the 4,6-dichloro-3-carboxylate core). Available at: [Link][5]
-
PubChem. Methyl 4,6-dichloropyridazine-3-carboxylate (Analogous Precursor Data). Available at: [Link]


